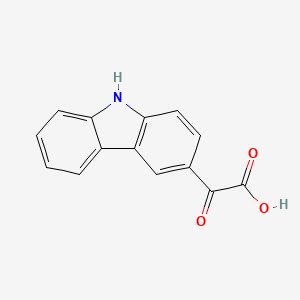

9H-Carbazole3-OxoaceticAcid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9H-Carbazole3-OxoaceticAcid is a compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole moiety attached to an oxoacetic acid group, making it a versatile intermediate in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole3-OxoaceticAcid typically involves the reaction of carbazole derivatives with oxoacetic acid precursors. One common method is the condensation reaction between 9H-carbazole-3-carbaldehyde and oxoacetic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform heating and energy efficiency .

化学反应分析

Types of Reactions

9H-Carbazole3-OxoaceticAcid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Quinones or other oxidized carbazole derivatives.

Reduction: Hydroxylated carbazole derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

科学研究应用

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of 9H-carbazole exhibit notable antimicrobial properties. For instance, Surendiran et al. reported that various carbazole derivatives, including those with methoxy and chloro groups, showed moderate to good antibacterial activities against several bacterial strains at concentrations around 25 µg/mL . Additionally, compounds derived from 9H-carbazole demonstrated effective antifungal activity against species such as Fusarium and Candida, indicating their potential use as antimicrobial agents in clinical settings .

Anticancer Properties

The antiproliferative effects of carbazole derivatives have been extensively studied, particularly in the context of cancer treatment. Research has shown that certain compounds derived from 9H-carbazole can inhibit tumor growth by targeting various signaling pathways involved in cancer progression. For example, one study highlighted the ability of a specific carbazole derivative to suppress the PI3K/AKT pathway, leading to decreased tumor volume in vivo and reduced cell proliferation in cancer cell lines . This suggests that 9H-carbazole-3-oxoacetic acid and its derivatives could serve as promising candidates for developing new anticancer therapies.

Biotransformation and Metabolic Studies

Research into the biotransformation of 9H-carbazole has revealed its potential utility in environmental applications. Various bacterial strains have been shown to convert 9H-carbazole into hydroxylated metabolites, which may have implications for bioremediation processes . The metabolic pathways involved in these transformations are critical for understanding how this compound can be utilized in environmental biotechnology.

Antioxidant Activity

Some studies have also investigated the antioxidant properties of carbazole derivatives. For instance, certain compounds derived from 9H-carbazole exhibited antioxidative activity through mechanisms such as radical scavenging and reducing power assays . This property is particularly valuable in developing nutraceuticals aimed at combating oxidative stress-related diseases.

Synthesis and Chemical Applications

The synthesis of 9H-carbazole-3-oxoacetic acid and its derivatives has been explored for various chemical applications, including their use as intermediates in organic synthesis and as photoinitiators in UV-curable inks . The versatility of these compounds makes them attractive for further research in materials science and organic chemistry.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study by Surendiran et al. demonstrated that specific carbazole derivatives showed significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin. The results indicated a promising avenue for developing new antimicrobial agents from carbazole derivatives .

- Cancer Research : Research on a derivative's effect on triple-negative breast cancer cells revealed that it could induce apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent against aggressive cancer types .

- Environmental Biotechnology : The transformation of 9H-carbazole by Ralstonia sp. indicates its potential role in bioremediation strategies aimed at degrading polycyclic aromatic hydrocarbons (PAHs), showcasing its utility beyond medicinal applications .

作用机制

The mechanism of action of 9H-Carbazole3-OxoaceticAcid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The carbazole moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes and exhibiting anticancer activity .

相似化合物的比较

Similar Compounds

2-(9H-carbazol-9-yl)acetic acid: Similar structure but lacks the oxo group, leading to different reactivity and applications.

9-Ethyl-9H-carbazol-3-yl derivatives: These compounds have an ethyl group instead of the oxoacetic acid moiety, affecting their chemical properties and uses.

Uniqueness

9H-Carbazole3-OxoaceticAcid is unique due to the presence of both the carbazole and oxoacetic acid functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

生物活性

9H-Carbazole-3-oxoacetic acid (C_11H_9NO_3) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

9H-Carbazole-3-oxoacetic acid is characterized by a carbazole skeleton with an oxoacetic acid functional group. Its chemical structure can be represented as follows:

The biological activity of 9H-Carbazole-3-oxoacetic acid is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress in various cell types.

- Anti-inflammatory Effects : Studies have shown that 9H-Carbazole-3-oxoacetic acid can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Biological Activities

The following table summarizes the key biological activities of 9H-Carbazole-3-oxoacetic acid:

Case Studies and Research Findings

- Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that 9H-Carbazole-3-oxoacetic acid significantly reduced oxidative stress markers in cultured neuronal cells, indicating its potential for neuroprotection against conditions like Alzheimer's disease.

- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, administration of 9H-Carbazole-3-oxoacetic acid resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent.

- Anticancer Properties : A research article highlighted the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation rates.

属性

IUPAC Name |

2-(9H-carbazol-3-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRQHNXIVOBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。